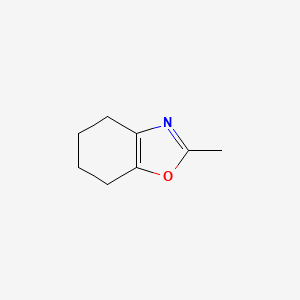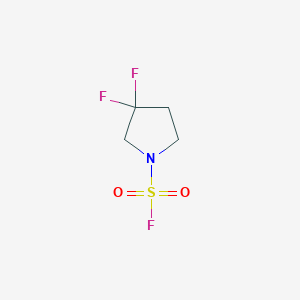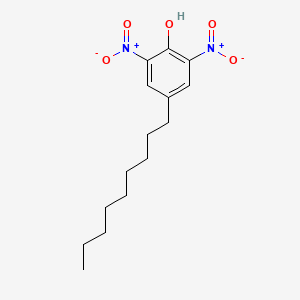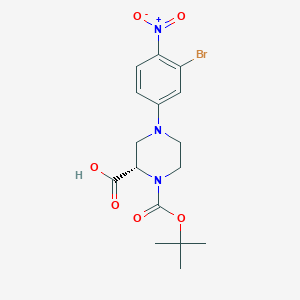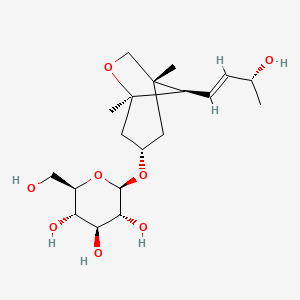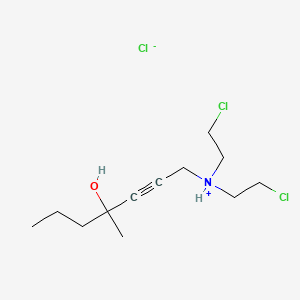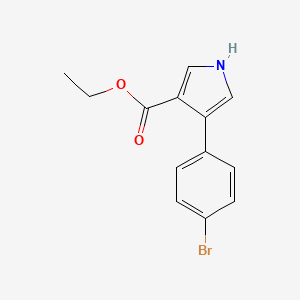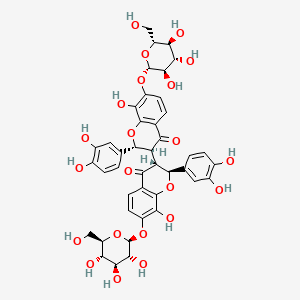
8-Quinolinecarboxylic acid, (4-chlorophenyl)methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Quinolinecarboxylic acid, (4-chlorophenyl)methyl ester is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a quinoline ring system fused with a carboxylic acid ester group and a chlorophenyl moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Quinolinecarboxylic acid, (4-chlorophenyl)methyl ester typically involves the esterification of 8-quinolinecarboxylic acid with (4-chlorophenyl)methanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired ester product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts, can also be employed to minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 8-Quinolinecarboxylic acid, (4-chlorophenyl)methyl alcohol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
8-Quinolinecarboxylic acid, (4-chlorophenyl)methyl ester has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 8-Quinolinecarboxylic acid, (4-chlorophenyl)methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit key enzymes involved in metabolic pathways, thereby exerting its biological effects.
類似化合物との比較
- 8-Quinolinecarboxylic acid, 4-methoxy-, methyl ester
- 8-Quinolinecarboxylic acid, 4-amino-, methyl ester
- 8-Hydroxyquinoline
Comparison:
- 8-Quinolinecarboxylic acid, (4-chlorophenyl)methyl ester is unique due to the presence of the chlorophenyl group, which enhances its lipophilicity and potential biological activity.
- 8-Quinolinecarboxylic acid, 4-methoxy-, methyl ester has a methoxy group instead of a chlorophenyl group, which may alter its reactivity and biological properties.
- 8-Quinolinecarboxylic acid, 4-amino-, methyl ester contains an amino group, making it more hydrophilic and potentially affecting its interaction with biological targets.
- 8-Hydroxyquinoline lacks the ester and chlorophenyl groups, making it structurally simpler but still biologically active.
特性
CAS番号 |
134959-56-1 |
|---|---|
分子式 |
C17H12ClNO2 |
分子量 |
297.7 g/mol |
IUPAC名 |
(4-chlorophenyl)methyl quinoline-8-carboxylate |
InChI |
InChI=1S/C17H12ClNO2/c18-14-8-6-12(7-9-14)11-21-17(20)15-5-1-3-13-4-2-10-19-16(13)15/h1-10H,11H2 |
InChIキー |
AMJZQNNQKHQREC-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)C(=O)OCC3=CC=C(C=C3)Cl)N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3S)-2,3-Dimethoxy-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13732475.png)
